molecular formula C17H16Cl2N2O3S B5228316 N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5228316
M. Wt: 399.3 g/mol
InChI Key: GBJBVAHNXOVDCE-UHFFFAOYSA-N
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Description

N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ADX-47273, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a promising compound for the treatment of various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction.

Mechanism of Action

N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 leads to the modulation of various neurotransmitter systems, including glutamate, dopamine, and GABA. N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide enhances the activity of mGluR5 by increasing the affinity of the receptor for glutamate, which results in the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to modulate various biochemical and physiological processes in the brain. It increases the release of dopamine and GABA in certain brain regions, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. It also enhances synaptic plasticity and neurogenesis, which may underlie its long-term therapeutic effects.

Advantages and Limitations for Lab Experiments

N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective and potent modulator of mGluR5, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. It also has good oral bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its duration of action in vivo. It also has some off-target effects at high concentrations, which may complicate the interpretation of results.

Future Directions

There are several future directions for the development of N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the optimization of its pharmacokinetic properties to improve its duration of action and bioavailability. Another area of research is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as autism spectrum disorders and traumatic brain injury. Finally, the development of more selective and potent modulators of mGluR5 may provide new insights into the role of this receptor in brain function and disease.

Synthesis Methods

The synthesis of N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting with the reaction of 2,3-dichlorophenylacetic acid with allylamine to form N~1~-allyl-2,3-dichlorophenylacetamide. This intermediate is then reacted with phenylsulfonyl chloride to produce N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It also has antipsychotic effects in animal models of schizophrenia and reduces drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-2-11-20-16(22)12-21(15-10-6-9-14(18)17(15)19)25(23,24)13-7-4-3-5-8-13/h2-10H,1,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJBVAHNXOVDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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